molecular formula C25H21FN4O2 B2826807 1-(4-(4-fluorobenzamido)benzyl)-N-(m-tolyl)-1H-imidazole-4-carboxamide CAS No. 1251662-24-4

1-(4-(4-fluorobenzamido)benzyl)-N-(m-tolyl)-1H-imidazole-4-carboxamide

Cat. No. B2826807
CAS RN: 1251662-24-4
M. Wt: 428.467
InChI Key: YMMYFUGDDMXGDJ-UHFFFAOYSA-N
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Description

1-(4-(4-fluorobenzamido)benzyl)-N-(m-tolyl)-1H-imidazole-4-carboxamide is a chemical compound that has been studied for its potential use in scientific research. It is commonly referred to as "compound X" in scientific literature.

Scientific Research Applications

Structural Characterization and Biological Activity

A compound closely related to 1-(4-(4-fluorobenzamido)benzyl)-N-(m-tolyl)-1H-imidazole-4-carboxamide, namely N-(ferrocenylmethyl)benzene-carboxamide derivatives, has been synthesized and characterized. The compounds exhibited cytotoxic effects on the MDA-MB-435-S-F breast cancer cell line, highlighting their potential in cancer treatment research. The structural features of these compounds were elucidated using advanced spectroscopic techniques, emphasizing their importance in medicinal chemistry and drug design (Kelly et al., 2007).

Antimycobacterial Properties

A benzimidazole analogue structurally similar to this compound demonstrated significant antimycobacterial properties. This compound was notably effective against Mycobacterium smegmatis, underlining its potential utility in treating bacterial infections, specifically tuberculosis. The study provided detailed crystal structure analysis, contributing to the understanding of the compound's interactions and mode of action (Richter et al., 2022).

Catalytic Activity in Chemical Reactions

Research on novel chelating N-heterocyclic bis-carbene rhodium(I) complexes, which are structurally related to the compound , revealed significant insights into their catalytic activities. These complexes, incorporating structures like benzimidazoles and imidazoles, showed varying catalytic behaviors in reactions like the hydrosilylation of 4-fluoroacetophenone. The study highlights the influence of structural variations on the catalytic efficiencies and selectivities, providing valuable information for the development of new catalysts in organic synthesis (Riederer et al., 2010).

properties

IUPAC Name

1-[[4-[(4-fluorobenzoyl)amino]phenyl]methyl]-N-(3-methylphenyl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN4O2/c1-17-3-2-4-22(13-17)29-25(32)23-15-30(16-27-23)14-18-5-11-21(12-6-18)28-24(31)19-7-9-20(26)10-8-19/h2-13,15-16H,14H2,1H3,(H,28,31)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMMYFUGDDMXGDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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